molecular formula C23H23N3O4 B12477559 ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B12477559
M. Wt: 405.4 g/mol
InChI Key: ZDIYGMIMZXOLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product.

Chemical Reactions Analysis

Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its specific combination of functional groups, which contribute to its unique pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C23H23N3O4/c1-4-30-23(28)18-14(2)24-21-20(19(18)15-10-12-17(29-3)13-11-15)22(27)26(25-21)16-8-6-5-7-9-16/h5-13,19,24-25H,4H2,1-3H3

InChI Key

ZDIYGMIMZXOLRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)N(N2)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.